molecular formula C11H12INO3 B14558229 Ethyl 3-(4-iodoanilino)-3-oxopropanoate CAS No. 62033-65-2

Ethyl 3-(4-iodoanilino)-3-oxopropanoate

Cat. No.: B14558229
CAS No.: 62033-65-2
M. Wt: 333.12 g/mol
InChI Key: ATHLKCCNVLBJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-iodoanilino)-3-oxopropanoate is an organic compound that features an ethyl ester group, an aniline derivative with an iodine substituent, and a propanoate backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-iodoanilino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 4-iodoaniline. The reaction is usually carried out in the presence of a base such as sodium bicarbonate and a suitable solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-iodoanilino)-3-oxopropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 3-(4-iodoanilino)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and chemical intermediates

Mechanism of Action

The mechanism of action of ethyl 3-(4-iodoanilino)-3-oxopropanoate involves its interaction with various molecular targets. The iodine substituent can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the ester and carbonyl groups can undergo hydrolysis and other metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-iodoanilino)-3-oxopropanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity. The presence of the iodine atom enhances its potential for halogen bonding, making it a valuable compound in medicinal chemistry and material science .

Properties

CAS No.

62033-65-2

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

IUPAC Name

ethyl 3-(4-iodoanilino)-3-oxopropanoate

InChI

InChI=1S/C11H12INO3/c1-2-16-11(15)7-10(14)13-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,14)

InChI Key

ATHLKCCNVLBJDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=C(C=C1)I

Origin of Product

United States

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